Efipladib

Description

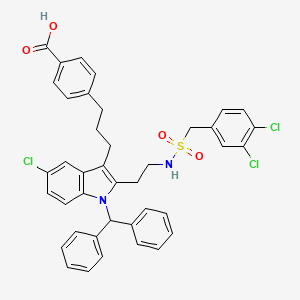

Structure

3D Structure

Properties

CAS No. |

381683-94-9 |

|---|---|

Molecular Formula |

C40H35Cl3N2O4S |

Molecular Weight |

746.1 g/mol |

IUPAC Name |

4-[3-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid |

InChI |

InChI=1S/C40H35Cl3N2O4S/c41-32-19-21-37-34(25-32)33(13-7-8-27-14-17-31(18-15-27)40(46)47)38(22-23-44-50(48,49)26-28-16-20-35(42)36(43)24-28)45(37)39(29-9-3-1-4-10-29)30-11-5-2-6-12-30/h1-6,9-12,14-21,24-25,39,44H,7-8,13,22-23,26H2,(H,46,47) |

InChI Key |

HIZOPJQOPKRKFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCCC6=CC=C(C=C6)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(3-(5-chloro-2-(2-(((3,4-dichlorobenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)propyl)benzoic acid efipladi |

Origin of Product |

United States |

Foundational & Exploratory

Efipladib's Mechanism of Action on cPLA2α: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism through which Efipladib, a potent and selective indole-derivative compound, exerts its inhibitory effects on cytosolic phospholipase A2α (cPLA2α). We will explore the biochemical interactions, downstream cellular consequences, and the experimental methodologies used to characterize this interaction.

Introduction: The Role of cPLA2α in Inflammation

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade.[1] It belongs to a superfamily of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] cPLA2α is distinguished by its high specificity for phospholipids containing arachidonic acid (AA) at the sn-2 position.[1]

Under normal physiological conditions, cPLA2α is inactive in the cytosol. Upon cellular stimulation by inflammatory signals, intracellular calcium (Ca2+) levels rise. This increase in Ca2+ triggers the translocation of cPLA2α from the cytosol to intracellular membranes, such as the nuclear envelope and endoplasmic reticulum, where it binds to its phospholipid substrates.[2] Full activation of its catalytic activity also requires phosphorylation by mitogen-activated protein kinases (MAPKs). Once activated, cPLA2α cleaves membrane phospholipids to release arachidonic acid. This released AA serves as the precursor for the biosynthesis of a wide array of pro-inflammatory lipid mediators known as eicosanoids, including prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway). By controlling the initial, rate-limiting step of this cascade, cPLA2α is a key regulator of inflammation.

This compound: A Potent and Selective cPLA2α Inhibitor

This compound (4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid) is a selective, potent, and orally active inhibitor of cPLA2α.[3][4] Its development was the result of extensive optimization of a class of indole cPLA2α inhibitors.[5] this compound has demonstrated efficacy in a variety of in vitro and in vivo models of inflammation.[3][6]

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of cPLA2α. By binding to the enzyme, this compound prevents the hydrolysis of membrane phospholipids, thereby blocking the release of arachidonic acid. This action effectively halts the entire downstream cascade of eicosanoid production, leading to a potent anti-inflammatory effect.

The binding of this compound to cPLA2α has been characterized using biophysical techniques such as isothermal titration calorimetry, which confirms a direct interaction.[3][5] While the precise binding site and the detailed structural basis for the interaction have not been publicly elucidated through co-crystallography, the functional outcome is a dramatic reduction in the enzyme's catalytic turnover. This inhibition has been shown to be highly selective for cPLA2α over other phospholipase A2 isoforms.[3]

Downstream Consequences of cPLA2α Inhibition

By blocking the release of arachidonic acid, this compound prevents the synthesis of key inflammatory mediators:

-

Prostaglandins (PGs): Inhibition of cPLA2α activity leads to reduced levels of prostaglandins like PGE2, which are involved in pain, fever, and vasodilation.[6]

-

Leukotrienes (LTs): The production of leukotrienes, such as LTB4, which are potent chemoattractants for neutrophils and other immune cells, is also suppressed.[1]

This upstream intervention provides a broad anti-inflammatory effect by simultaneously blocking multiple pro-inflammatory pathways that are dependent on arachidonic acid.

Quantitative Data: Inhibitory Potency and Binding Affinity

The potency of this compound has been quantified across various assay formats. The data highlights its sub-micromolar activity against cPLA2α.

| Parameter | Value | Assay Context | Reference |

| IC50 | 0.04 µM (40 nM) | Isolated Enzyme Assay | [4] |

| Kd | 0.067 µM (67 nM) | Isothermal Titration Calorimetry (ITC) | [4] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the cPLA2α enzymatic activity in an isolated system.

-

Kd (Dissociation constant): A measure of the binding affinity between this compound and cPLA2α. A lower Kd value indicates a stronger binding interaction.

Experimental Protocols

The mechanism of action of this compound has been elucidated using a range of established biochemical and cell-based assays.

In Vitro cPLA2α Enzyme Inhibition Assay

This type of assay directly measures the effect of an inhibitor on the catalytic activity of purified cPLA2α enzyme.

Objective: To determine the IC50 value of this compound against recombinant human cPLA2α.

General Methodology ([3H]-Arachidonic Acid Release Assay): [1][2]

-

Substrate Preparation: Liposomes or vesicles are prepared containing a phospholipid substrate, typically phosphatidylcholine, with radiolabeled [3H]-arachidonic acid at the sn-2 position.

-

Enzyme and Inhibitor Incubation: A fixed concentration of purified cPLA2α enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) in an appropriate assay buffer.

-

Reaction Initiation: The reaction is initiated by adding the radiolabeled substrate vesicles to the enzyme-inhibitor mixture. The assay requires calcium for enzyme activation.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The reaction is stopped, often by adding a quenching solution.

-

Separation and Quantification: The released [3H]-arachidonic acid is separated from the unhydrolyzed phospholipid substrate using techniques like thin-layer chromatography (TLC) or by extraction.

-

Data Analysis: The amount of radioactivity in the released fatty acid fraction is measured by liquid scintillation counting. The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control, and the data is fitted to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.[7][8]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-cPLA2α interaction.

-

Sample Preparation: Purified cPLA2α protein is placed in the sample cell of the calorimeter. This compound is loaded into the injection syringe. Both components must be in an identical, precisely matched buffer to avoid heats of dilution.

-

Titration: A series of small, precise injections of this compound from the syringe into the protein-containing cell is performed.

-

Heat Measurement: The instrument measures the minute heat changes (either exothermic or endothermic) that occur with each injection as the this compound binds to the cPLA2α molecules.

-

Data Acquisition: A plot of the heat released/absorbed per injection versus the molar ratio of ligand to protein is generated.

-

Data Analysis: The resulting binding isotherm is fitted to a binding model (e.g., a one-site binding model) to calculate the key parameters: Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from these values.

Human Whole Blood Assay

This assay provides a more physiologically relevant system to assess the inhibitory activity of a compound by using the complex environment of whole blood, which includes all blood cells, plasma proteins, and complement factors.[11][12][13]

Objective: To measure the ability of this compound to inhibit the production of downstream mediators (e.g., prostaglandins, leukotrienes) in response to an inflammatory stimulus in human whole blood.

General Methodology:

-

Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of this compound or a vehicle control for a short period.

-

Stimulation: An inflammatory stimulus (e.g., lipopolysaccharide, LPS) is added to the blood to activate immune cells (primarily monocytes) and induce the cPLA2α pathway.

-

Incubation: The samples are incubated for several hours (e.g., 4-24 hours) at 37°C to allow for the production and release of eicosanoids.

-

Sample Processing: The reaction is stopped, often by centrifugation, to separate the plasma from the blood cells.

-

Quantification: The concentration of a specific downstream mediator, such as Prostaglandin E2 (PGE2) or Leukotriene B4 (LTB4), in the plasma is quantified using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The inhibition of mediator production by this compound is calculated relative to the stimulated vehicle control to determine its potency in this complex biological matrix.

Visualizations: Pathways and Workflows

cPLA2α Signaling Pathway and this compound's Point of Intervention```dot

Generalized Workflow for an In Vitro cPLA2α Inhibition Assay

Caption: Workflow for a radioactive cPLA2α inhibition assay.

Logical Flow of this compound's Mechanism of Action

Caption: Logical cascade of this compound's mechanism of action.

References

- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The cPLA2α inhibitor this compound decreases nociceptive responses without affecting PGE2 levels in the cerebral spinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 11. ultra-dd.org [ultra-dd.org]

- 12. journals.plos.org [journals.plos.org]

- 13. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PubMed [pubmed.ncbi.nlm.nih.gov]

Efipladib and the Arachidonic Acid Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a critical upstream enzyme in the arachidonic acid cascade. By targeting cPLA2α, this compound effectively blocks the release of arachidonic acid from membrane phospholipids, thereby inhibiting the production of a wide array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with the arachidonic acid cascade, and a summary of its pharmacological effects. Detailed experimental protocols and quantitative data from key preclinical studies are presented to facilitate further research and development in this area.

The Arachidonic Acid Cascade: A Central Pathway in Inflammation

The arachidonic acid (AA) cascade is a complex signaling pathway that plays a pivotal role in initiating and regulating inflammatory responses.[1][2] AA, a polyunsaturated fatty acid, is typically esterified in the sn-2 position of membrane phospholipids.[2] In response to various inflammatory stimuli, cPLA2α is activated and translocates to the membrane, where it catalyzes the hydrolysis of these phospholipids to release free AA.[3]

Once released, AA is metabolized by three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert AA into prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2). These mediators are involved in pain, fever, and inflammation.[4]

-

Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) pathway is responsible for the synthesis of leukotrienes, including leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in bronchoconstriction and increased vascular permeability.[2]

-

Cytochrome P450 (CYP) Pathway: This pathway generates various epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which also have roles in inflammation and vascular tone regulation.

The products of the AA cascade, collectively known as eicosanoids, are potent lipid mediators that contribute to the cardinal signs of inflammation: redness, swelling, heat, and pain. Dysregulation of this cascade is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[5]

digraph "Arachidonic_Acid_Cascade" {

graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes

Membrane_Phospholipids [label="Membrane Phospholipids", fillcolor="#FFFFFF", fontcolor="#202124"];

Arachidonic_Acid [label="Arachidonic Acid (AA)", fillcolor="#FFFFFF", fontcolor="#202124"];

cPLA2a [label="cPLA2α\n(Target of this compound)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

COX_Pathway [label="COX Pathway\n(COX-1, COX-2)", fillcolor="#FBBC05", fontcolor="#202124"];

LOX_Pathway [label="LOX Pathway\n(5-LOX)", fillcolor="#34A853", fontcolor="#FFFFFF"];

CYP_Pathway [label="CYP450 Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Prostaglandins [label="Prostaglandins (PGE2, PGD2)\nThromboxanes (TXA2)", fillcolor="#FBBC05", fontcolor="#202124"];

Leukotrienes [label="Leukotrienes (LTB4, cysLTs)", fillcolor="#34A853", fontcolor="#FFFFFF"];

EETs_HETEs [label="EETs, HETEs", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Inflammation [label="Inflammation\n(Pain, Edema, etc.)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges

Membrane_Phospholipids -> Arachidonic_Acid [label=" cPLA2α", color="#EA4335"];

Arachidonic_Acid -> COX_Pathway;

Arachidonic_Acid -> LOX_Pathway;

Arachidonic_Acid -> CYP_Pathway;

COX_Pathway -> Prostaglandins;

LOX_Pathway -> Leukotrienes;

CYP_Pathway -> EETs_HETEs;

Prostaglandins -> Inflammation;

Leukotrienes -> Inflammation;

EETs_HETEs -> Inflammation;

// Inhibition

cPLA2a -> Membrane_Phospholipids [arrowhead=tee, color="#EA4335", style=dashed, label=" this compound Inhibition"];

}

Figure 2: Workflow for the cPLA2α enzyme activity assay.

Carrageenan-Induced Rat Paw Edema Model

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the rat hind paw induces an acute inflammatory response characterized by edema formation. The anti-inflammatory effect of a test compound is evaluated by its ability to reduce this edema.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)[6]

-

Pletysmometer or calipers

-

Syringes and needles

Procedure:

-

Acclimatize the rats to the experimental conditions for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[7]

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]

-

Calculate the percentage of paw edema inhibition for each treatment group compared to the vehicle control group using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Determine the ED50 value of this compound.[7]

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a well-established animal model of rheumatoid arthritis.

Principle: Immunization of susceptible strains of rats with type II collagen emulsified in an adjuvant induces an autoimmune response that leads to the development of arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion.

Materials:

-

DBA/1 or other susceptible rat strains

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

-

This compound (formulated for oral administration)

-

Calipers for measuring joint thickness

-

Scoring system for clinical assessment of arthritis

Procedure:

-

On day 0, immunize rats intradermally at the base of the tail with an emulsion of type II collagen in CFA.

-

On day 21, administer a booster immunization of type II collagen in IFA.

-

Monitor the animals daily for the onset and severity of arthritis, typically starting from day 21.

-

Score the severity of arthritis in each paw based on a scale (e.g., 0-4) considering erythema, swelling, and ankylosis. The maximum score per animal is typically 16.

-

Once arthritis is established (e.g., clinical score ≥ 4), randomize the animals into treatment groups.

-

Administer this compound or vehicle orally daily for a specified duration (e.g., 14-21 days).

-

Monitor clinical scores, body weight, and paw thickness throughout the treatment period.

-

At the end of the study, collect paws for histological analysis to assess inflammation, cartilage damage, and bone resorption.

LC-MS/MS for Eicosanoid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of prostaglandins and leukotrienes in biological samples.

Principle: Eicosanoids are extracted from the biological matrix, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

-

Biological samples (e.g., plasma, cell culture supernatant)

-

Internal standards (deuterated eicosanoids)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[1]

-

Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid)[1]

Procedure:

-

Sample Preparation:

-

Thaw the biological samples on ice.

-

Add a mixture of deuterated internal standards to each sample to correct for extraction losses and matrix effects.

-

Perform solid-phase extraction (SPE) to isolate and concentrate the eicosanoids.[1] This typically involves conditioning the SPE cartridge, loading the sample, washing away interfering substances, and eluting the eicosanoids.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the eicosanoids using a suitable C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile/methanol (B).[1]

-

Perform mass spectrometric detection in the negative ion mode using multiple reaction monitoring (MRM). For each eicosanoid and its internal standard, specific precursor-to-product ion transitions are monitored.[8]

-

Data Analysis:

-

Construct calibration curves for each eicosanoid using known concentrations of standards.

-

Quantify the concentration of each eicosanoid in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a small molecule and a protein.

Principle: ITC measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (cPLA2α). By titrating the ligand into the protein solution, a binding isotherm is generated, from which the thermodynamic parameters of the interaction can be derived.

Materials:

-

Purified cPLA2α protein

-

This compound

-

ITC instrument

-

Matched buffer for both protein and ligand solutions

Procedure:

-

Prepare a solution of purified cPLA2α in a suitable buffer. The concentration should be accurately determined.

-

Prepare a solution of this compound in the same buffer. The ligand concentration should be 10-20 times higher than the protein concentration.

-

Degas both solutions to prevent bubble formation during the experiment.

-

Load the cPLA2α solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat change.

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH of the interaction.[9]

Conclusion

This compound's targeted inhibition of cPLA2α at the apex of the arachidonic acid cascade represents a promising therapeutic strategy for a variety of inflammatory conditions. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the clinical efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential. By understanding the intricate details of its mechanism and its effects on the complex network of inflammatory mediators, the scientific community can continue to advance the development of novel anti-inflammatory therapies.

References

- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 3. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry | biolab [sites.fct.unl.pt]

Efipladib's Regulation of Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a critical enzyme in the inflammatory cascade. By blocking the activity of cPLA2α, this compound effectively curtails the release of arachidonic acid from membrane phospholipids, the rate-limiting step in the biosynthesis of prostaglandins and other eicosanoids. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is an indole-derived compound that has demonstrated significant anti-inflammatory properties in a variety of preclinical models.[1] Its primary mechanism of action is the selective inhibition of the Group IVA cytosolic phospholipase A2, also known as cPLA2α.[2] This enzyme is responsible for the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids, leading to the release of arachidonic acid.[3] Free arachidonic acid is then available for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, giving rise to pro-inflammatory mediators such as prostaglandins and leukotrienes.[4] By targeting the initial step in this cascade, this compound offers a promising therapeutic strategy for a range of inflammatory conditions.

Mechanism of Action: Inhibition of cPLA2α

The activation of cPLA2α is a tightly regulated process involving both calcium-dependent membrane translocation and phosphorylation by mitogen-activated protein kinases (MAPKs).[5] Upon cellular stimulation by various agonists, intracellular calcium levels rise, promoting the binding of the C2 domain of cPLA2α to nuclear and endoplasmic reticulum membranes.[5] Concurrently, signaling cascades activate MAPKs, which in turn phosphorylate cPLA2α, enhancing its catalytic activity.

This compound exerts its inhibitory effect by directly binding to the active site of cPLA2α, preventing its interaction with phospholipid substrates.[2] This inhibition has been characterized through various in vitro and in vivo studies, demonstrating its high potency and selectivity.

Signaling Pathway of cPLA2α-Mediated Prostaglandin Synthesis

Caption: cPLA2α signaling cascade leading to eicosanoid production.

Quantitative Data

The potency of this compound has been quantified in various assays. The following table summarizes key inhibitory concentrations (IC50) and binding affinity (Kd) values.

| Assay Type | Cell Line/Enzyme Source | Parameter | Value (µM) | Reference |

| Isolated Enzyme Activity Assay | Human U937 cell cytoplasm | IC50 | 0.04 | [2] |

| Kd | 0.067 | [2] | ||

| Cell-Based Assay (PGE2 release) | Human Whole Blood (LPS-stimulated) | IC50 | ~0.01 | [1] |

| Human Monocytes (LPS-stimulated) | IC50 | ~0.005 | [1] | |

| U-937 cells | IC50 | 0.00054 | [2] | |

| Cell-Based Assay (LTB4 release) | Human Whole Blood (A23187-stimulated) | IC50 | ~0.01 | [1] |

Experimental Protocols

In Vitro cPLA2α Inhibition Assay

This protocol describes the measurement of cPLA2α activity using a synthetic substrate, arachidonoyl thio-PC, and assessing the inhibitory effect of this compound.[6][7]

Materials:

-

Purified recombinant human cPLA2α

-

Arachidonoyl Thio-PC (substrate)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

cPLA2 Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA)[7]

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the cPLA2α enzyme to the assay buffer.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the Arachidonoyl Thio-PC substrate.

-

Immediately add DTNB to all wells. The hydrolysis of the thioester bond by cPLA2α releases a free thiol, which reacts with DTNB to produce a yellow-colored product.

-

Measure the absorbance at 405-420 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for In Vitro cPLA2α Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This protocol details the measurement of PGE2 released from cultured cells (e.g., macrophages) upon stimulation and the inhibitory effect of this compound.[8][9]

Materials:

-

Mouse macrophage cell line (e.g., J774A.1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (in DMSO)

-

PGE2 ELISA kit

-

24-well cell culture plates

Procedure:

-

Seed macrophages in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce PGE2 production.

-

Collect the cell culture supernatants.

-

Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.[10][11][12][13]

-

Determine the IC50 value of this compound for PGE2 inhibition.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used acute inflammation model to evaluate the efficacy of anti-inflammatory compounds.[14][15][16][17]

Animals:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

This compound formulation for oral administration

-

Plethysmometer

Procedure:

-

Fast the rats overnight before the experiment.

-

Administer this compound or vehicle orally 1 hour before carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Regulation of the Arachidonic Acid Cascade

This compound's inhibition of cPLA2α has downstream consequences on both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

-

Cyclooxygenase (COX) Pathway: By limiting the availability of arachidonic acid, this compound reduces the substrate for COX-1 and COX-2, leading to decreased production of prostaglandins (e.g., PGE2, PGI2) and thromboxanes.[18] These mediators are key players in inflammation, pain, and fever.

-

Lipoxygenase (LOX) Pathway: Similarly, the reduction in arachidonic acid levels affects the 5-lipoxygenase (5-LOX) pathway, resulting in decreased synthesis of leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4).[4] Leukotrienes are potent chemoattractants for neutrophils and are involved in bronchoconstriction and increased vascular permeability.

The Arachidonic Acid Cascade

Caption: this compound's impact on the arachidonic acid cascade.

Conclusion

This compound represents a targeted approach to anti-inflammatory therapy by selectively inhibiting cPLA2α, the gatekeeper of the arachidonic acid cascade. This guide has provided a comprehensive technical overview of its mechanism, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathways and experimental workflows are intended to facilitate a deeper understanding for researchers and professionals in the field of drug development. Further investigation into the clinical applications of this compound is warranted to fully realize its therapeutic potential.

References

- 1. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of leukotriene B4 and prostaglandin E2 on the adhesion of lymphocytes to endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Group IVA cytosolic phospholipase A2 (cPLA2alpha) and integrin alphaIIbbeta3 reinforce each other's functions during alphaIIbbeta3 signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. content.abcam.com [content.abcam.com]

- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. elkbiotech.com [elkbiotech.com]

- 12. arigobio.cn [arigobio.cn]

- 13. file.elabscience.com [file.elabscience.com]

- 14. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 15. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. inotiv.com [inotiv.com]

- 18. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Efipladib's Impact on Leukotriene Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a critical enzyme in the inflammatory cascade. By targeting cPLA2α, this compound effectively blocks the release of arachidonic acid (AA) from membrane phospholipids, the rate-limiting step for the production of all eicosanoids, including prostaglandins and leukotrienes. This technical guide provides an in-depth analysis of this compound's mechanism of action and its consequential impact on the production of leukotrienes, a family of potent pro-inflammatory lipid mediators.

Mechanism of Action: Inhibition of cPLA2α

This compound exerts its inhibitory effect by occupying the active site of the cPLA2α enzyme.[1] This direct binding prevents the enzyme from accessing its phospholipid substrates, thereby halting the liberation of arachidonic acid. The inhibition of cPLA2α by this compound has been demonstrated to be both potent and selective in a variety of in vitro and in vivo models.[2]

Signaling Pathway of this compound's Action

Caption: this compound inhibits active cPLA2α, blocking arachidonic acid release and subsequent leukotriene and prostaglandin synthesis.

Quantitative Impact on Leukotriene Production

The efficacy of this compound in inhibiting the production of leukotrienes is a direct consequence of its potent inhibition of cPLA2α. While direct measurements of leukotriene inhibition by this compound are not extensively published, the profound reduction in the upstream precursor, arachidonic acid, provides a strong indication of its impact. The following tables summarize the quantitative data on this compound's inhibitory activity from key studies.

In Vitro Inhibition of cPLA2α by this compound

| Assay System | Parameter | Value | Reference |

| Isolated Human cPLA2α Enzyme | IC50 | 0.04 µM | [3] |

| Kd | 0.067 µM | [3] | |

| A549 Human Lung Carcinoma Cells (Arachidonic Acid Release) | IC50 | 0.007 µM | [2] |

| Human Whole Blood (A23187-induced LTB4 production) | IC50 | 0.2 µM | [2] |

| Rat Whole Blood (A23187-induced LTB4 production) | IC50 | 0.3 µM | [2] |

In Vivo Efficacy of this compound in Leukotriene-Dependent Models

| Animal Model | Effect | Dosage | Reference |

| Rat Carrageenan-Induced Paw Edema | Significant inhibition of edema | Oral administration | [2] |

| Rat Complete Freund's Adjuvant (CFA) Nociception Model | Significant inhibition of nociceptive response | 100 mg/kg, p.o. | [3] |

| Mouse Collagen-Induced Arthritis (CIA) | Reversal of disease severity | 100 mg/kg, p.o., BID | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.

Human cPLA2α Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on the isolated human cPLA2α enzyme.

Methodology:

-

Enzyme Source: Recombinant human cPLA2α is expressed and purified.

-

Substrate: A fluorescently labeled phospholipid substrate is used.

-

Assay Buffer: A suitable buffer containing Ca2+ is prepared.

-

Procedure: a. The enzyme is pre-incubated with varying concentrations of this compound. b. The reaction is initiated by the addition of the phospholipid substrate. c. The fluorescence intensity is measured over time, which is proportional to the enzyme activity.

-

Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro cPLA2α enzyme inhibition assay.

Human Whole Blood Assay for LTB4 Production

Objective: To assess the inhibitory effect of this compound on leukotriene B4 (LTB4) production in a physiologically relevant ex vivo system.

Methodology:

-

Sample: Freshly drawn human whole blood is collected in the presence of an anticoagulant.

-

Inhibitor Treatment: Aliquots of whole blood are pre-incubated with varying concentrations of this compound.

-

Stimulation: Leukotriene synthesis is induced by the addition of a calcium ionophore (e.g., A23187).

-

Incubation: The samples are incubated at 37°C for a specified period.

-

Sample Processing: The reaction is stopped, and plasma is separated by centrifugation.

-

LTB4 Quantification: The concentration of LTB4 in the plasma is measured using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value is determined by plotting the percent inhibition of LTB4 production against the logarithm of the this compound concentration.

Caption: Experimental workflow for the human whole blood LTB4 production assay.

Conclusion

This compound is a highly potent and selective inhibitor of cPLA2α, the gatekeeper enzyme for the synthesis of all eicosanoids. Its mechanism of action, involving the blockade of arachidonic acid release, leads to a significant reduction in the production of pro-inflammatory leukotrienes. The quantitative data from in vitro and in vivo studies underscore the potential of this compound as a therapeutic agent for inflammatory conditions driven by elevated leukotriene levels. The detailed experimental protocols provided in this guide offer a foundation for further research into the pharmacological effects of this compound and other cPLA2α inhibitors.

References

- 1. Leukotriene B4 and platelet activating factor production in permeabilized human neutrophils: role of cytosolic PLA2 in LTB4 and PAF generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of assay conditions for leukotriene B4 synthesis by neutrophils or platelets isolated from peripheral blood of monogastric animals | Scilit [scilit.com]

Efipladib and its Impact on Cellular Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the initiation of the inflammatory cascade. By blocking the activity of cPLA2α, this compound effectively curtails the release of arachidonic acid from membrane phospholipids, thereby preventing its conversion into pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. While the primary mechanism of this compound is well-established, its broader effects on the cellular lipidome are not yet fully elucidated. This technical guide provides an in-depth overview of this compound's mechanism of action, its theoretical implications for cellular lipidomics, and a proposed experimental framework to investigate these effects.

Introduction to this compound and cPLA2α

This compound is a selective and orally active inhibitor of cytosolic phospholipase A2α (cPLA2α) with an IC50 of 0.04 μM.[1] cPLA2α is a key enzyme that catalyzes the hydrolysis of the sn-2 position of membrane glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids.[2][3][4] This enzymatic reaction is the rate-limiting step in the production of eicosanoids, a class of signaling molecules that includes prostaglandins and leukotrienes, which are potent mediators of inflammation and pain.[5][6] The activation of cPLA2α is tightly regulated and often occurs in response to inflammatory stimuli.[2][3] Given its pivotal role, the inhibition of cPLA2α by this compound presents a targeted approach to mitigating inflammatory responses.[7]

Mechanism of Action: The Arachidonic Acid Cascade

The primary mechanism of action of this compound is the direct inhibition of cPLA2α, which disrupts the arachidonic acid cascade. This pathway is a central signaling cascade in the inflammatory process.

Signaling Pathway of the Arachidonic Acid Cascade

The following diagram illustrates the key steps in the arachidonic acid cascade and the point of intervention for this compound.

Caption: this compound inhibits cPLA2α, blocking the release of arachidonic acid and subsequent eicosanoid production.

Hypothetical Impact of this compound on Cellular Lipidomics

While the primary effect of this compound is on the arachidonic acid cascade, its inhibition of cPLA2α would theoretically lead to broader changes in the cellular lipid profile. A comprehensive lipidomics analysis would be required to fully characterize these changes. The table below outlines the expected, though not yet experimentally confirmed, impact of this compound on various lipid classes.

| Lipid Class | Expected Change with this compound Treatment | Rationale |

| Free Fatty Acids | ||

| Arachidonic Acid (AA) | Decrease | Direct consequence of cPLA2α inhibition, preventing its release from membrane phospholipids. |

| Other Polyunsaturated Fatty Acids (PUFAs) | Potential Decrease | cPLA2α can also release other fatty acids from the sn-2 position, although it has a preference for AA. |

| Lysophospholipids | ||

| Lysophosphatidylcholine (LPC) | Decrease | As a byproduct of cPLA2α-mediated hydrolysis of phosphatidylcholine, its production would be reduced. |

| Lysophosphatidylethanolamine (LPE) | Decrease | Similar to LPC, its formation from phosphatidylethanolamine would be inhibited. |

| Glycerophospholipids | ||

| Phosphatidylcholine (PC) | Potential Increase or No Change | As the substrate for cPLA2α, its degradation would be reduced, potentially leading to accumulation. |

| Phosphatidylethanolamine (PE) | Potential Increase or No Change | Similar to PC, reduced hydrolysis could lead to its preservation in the cell membrane. |

| Eicosanoids | ||

| Prostaglandins (e.g., PGE2) | Decrease | Downstream products of the cyclooxygenase (COX) pathway, which requires arachidonic acid as a substrate.[7] |

| Leukotrienes (e.g., LTB4) | Decrease | Downstream products of the lipoxygenase (LOX) pathway, also dependent on arachidonic acid availability.[8] |

Proposed Experimental Protocol for Investigating this compound's Effect on Cellular Lipidomics

To empirically determine the effect of this compound on the cellular lipidome, a robust experimental workflow is necessary. The following protocol outlines a standard approach using liquid chromatography-mass spectrometry (LC-MS) based lipidomics.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytosolic phospholipase A₂: physiological function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandins and leukotrienes: advances in eicosanoid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cPLA2α inhibitor this compound decreases nociceptive responses without affecting PGE2 levels in the cerebral spinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandins inhibit 5-lipoxygenase-activating protein expression and leukotriene B4 production from dendritic cells via an IL-10-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Efipladib's Effect on Eicosanoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of efipladib, a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA₂α). By targeting the initial rate-limiting step of the arachidonic acid cascade, this compound effectively modulates the biosynthesis of a wide array of pro-inflammatory eicosanoid mediators. This document details the underlying signaling pathways, presents quantitative data on this compound's inhibitory activity, and outlines the experimental protocols used to characterize its effects.

The Eicosanoid Biosynthesis Pathway and this compound's Mechanism of Action

Eicosanoids are a large family of signaling lipids, including prostaglandins, thromboxanes, and leukotrienes, that play a central role in inflammatory processes.[1][2] Their synthesis is initiated in response to various stimuli, which activate phospholipase A2 (PLA₂) enzymes.[3][4] The Group IVA cytosolic phospholipase A2 (cPLA₂α, or PLA2G4A) is the key enzyme responsible for hydrolyzing membrane phospholipids to release arachidonic acid (AA).[5][6] Once liberated, free arachidonic acid is rapidly metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE₂, PGD₂) and thromboxanes (e.g., TXA₂).[2]

-

Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme, in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotrienes (e.g., LTB₄, LTC₄).[2][6]

This compound is a potent, selective, indole-based inhibitor of cPLA₂α. Its mechanism of action is to block the catalytic activity of this enzyme, thereby preventing the release of arachidonic acid from the cell membrane. This upstream inhibition effectively halts the entire downstream cascade, leading to a broad-spectrum reduction in the production of all classes of eicosanoids.

Quantitative Data on Inhibitory Potency

This compound has been characterized as a highly potent inhibitor of cPLA₂α in multiple assay formats. Its inhibitory concentration (IC₅₀) has been determined in isolated enzyme assays and in more complex biological systems like whole blood, demonstrating its effectiveness at both the molecular and cellular levels. For comparison, data for WAY-196025, a structurally related and potent cPLA₂α inhibitor often studied in parallel, is also included.

| Compound | Assay Type | Species | Measured Endpoint | IC₅₀ | Reference |

| This compound | Isolated Enzyme (Micelle Assay) | - | cPLA₂α Activity | 0.04 µM | |

| This compound | Rat Whole Blood Assay | Rat | cPLA₂α Activity | 0.07 µM | |

| WAY-196025 | Isolated Enzyme Assay | Human | cPLA₂α Activity | 8 nM (0.008 µM) | |

| WAY-196025 | Human Whole Blood Assay | Human | Prostaglandin/Leukotriene Synthesis | < 15 nM (< 0.015 µM) |

Note: One study also reported that intrathecal administration of this compound in a rat inflammatory pain model reduced prostaglandin E₂ (PGE₂) levels in the cerebrospinal fluid by 45-60%.

Experimental Protocols

The characterization of cPLA₂α inhibitors like this compound involves a tiered approach, moving from isolated enzyme systems to complex cellular environments. Below are detailed methodologies for key experiments.

Isolated cPLA₂α Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified cPLA₂α using an artificial substrate.

Objective: To determine the IC₅₀ of this compound against purified recombinant human cPLA₂α.

Materials:

-

Recombinant human cPLA₂α enzyme.

-

Substrate: 1-palmitoyl-2-[¹⁴C]arachidonyl-sn-glycero-3-phosphocholine (PAPC) or similar radiolabeled phospholipid.

-

Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA).

-

Calcium Chloride (CaCl₂) solution.

-

Test Compound (this compound) dissolved in DMSO.

-

Scintillation fluid and counter.

Procedure:

-

Substrate Preparation: Prepare substrate vesicles or mixed micelles containing the radiolabeled phospholipid (e.g., PAPC).

-

Compound Preparation: Perform serial dilutions of this compound in DMSO.

-

Reaction Setup: In a microplate, add the assay buffer, CaCl₂ solution, and the diluted this compound (or DMSO for control wells).

-

Enzyme Addition: Add the purified cPLA₂α enzyme to each well to initiate the reaction. The final volume is typically 100-200 µL.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow for enzymatic cleavage of the substrate.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution containing a strong acid or a lipid extraction solvent mixture like Dole's reagent).

-

Extraction: Extract the released [¹⁴C]arachidonic acid from the unreacted substrate using a biphasic solvent system (e.g., heptane).

-

Quantification: Transfer an aliquot of the organic phase (containing the released fatty acid) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

Human Whole Blood Assay for Eicosanoid Inhibition

This assay provides a more physiologically relevant system by using whole blood, which contains all the necessary cell types (neutrophils, monocytes, platelets) and plasma proteins. It measures the overall effect of a compound on the capacity of blood cells to produce eicosanoids upon stimulation.

Objective: To determine the functional IC₅₀ of this compound for the inhibition of prostaglandin and leukotriene synthesis in human whole blood.

Materials:

-

Freshly drawn human whole blood collected in heparin-containing tubes.

-

Cellular Stimulant: Calcium Ionophore A23187.

-

Test Compound (this compound) dissolved in DMSO.

-

Phosphate Buffered Saline (PBS).

-

Methanol for protein precipitation.

-

Internal standards for mass spectrometry (e.g., deuterated PGE₂-d₄, LTB₄-d₄).

-

LC-MS/MS system for analysis.

Procedure:

-

Compound Pre-incubation: Aliquot fresh whole blood into tubes. Add various concentrations of this compound (or DMSO for control) and pre-incubate at 37°C for 15-30 minutes.

-

Stimulation: Add the calcium ionophore A23187 (final concentration typically 2-10 µM) to stimulate all blood cells and initiate a robust eicosanoid production response.[2]

-

Incubation: Incubate the stimulated blood at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Lysis: Stop the reaction by placing the tubes on ice and adding cold methanol containing internal standards. This step simultaneously halts enzymatic activity and precipitates proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins and cell debris.

-

Sample Extraction (Optional but Recommended): The supernatant can be further purified using solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

-

Quantification: Analyze the supernatant (or extracted sample) using a validated LC-MS/MS method to quantify the levels of various eicosanoids, such as Thromboxane B₂ (TXB₂, a stable metabolite of TXA₂), PGE₂, and LTB₄.

-

Data Analysis: Normalize the analyte peak areas to the internal standard peak areas. Calculate the percentage of inhibition for each eicosanoid at each this compound concentration relative to the stimulated DMSO control. Determine the IC₅₀ value for the inhibition of each specific eicosanoid.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. dokumen.pub [dokumen.pub]

- 3. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. In vitro allergen challenge of peripheral blood induces differential gene expression in mononuclear cells of asthmatic patients: inhibition of cytosolic phospholipase A2α overcomes the asthma-associated response - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Efipladib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. By targeting cPLA2α, this compound effectively blocks the release of arachidonic acid from membrane phospholipids, thereby preventing its conversion into pro-inflammatory mediators such as prostaglandins and leukotrienes. This guide provides an in-depth overview of the pharmacodynamics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by directly binding to and inhibiting the activity of the cPLA2α enzyme. This inhibition is a critical upstream step in the arachidonic acid pathway, leading to a broad suppression of downstream inflammatory signaling.

Quantitative Pharmacodynamic Data

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound.

Table 1: In Vitro Enzyme Inhibition and Binding Affinity

| Parameter | Value | Assay Description |

| IC50 | 0.04 µM | Inhibition of human cPLA2α enzyme activity in an isolated enzyme assay.[1] |

| Kd | 0.067 µM | Dissociation constant for the binding of this compound to human cPLA2α, determined by Isothermal Titration Calorimetry (ITC).[1] |

Table 2: Cellular and Whole Blood Assay Data

| Assay | Cell/System Type | Stimulus | Measured Endpoint | This compound Concentration | % Inhibition |

| Cell-Based Assay | Human A549 lung carcinoma cells | A23187 (Calcium Ionophore) | Arachidonic Acid Release | Not specified | Not specified |

| Human Whole Blood Assay | Human Whole Blood | A23187 (Calcium Ionophore) | Prostaglandin E2 (PGE2) | Not specified | Not specified |

| Human Whole Blood Assay | Human Whole Blood | A23187 (Calcium Ionophore) | Leukotriene B4 (LTB4) | Not specified | Not specified |

Note: Specific quantitative inhibition data from cellular and whole blood assays were not available in the public domain literature reviewed.

Table 3: In Vivo Efficacy Data

| Animal Model | Species | Dosing Regimen | Efficacy Endpoint | Result |

| Carrageenan-Induced Paw Edema | Rat | Oral administration | Reduction in paw edema | Dose-dependent inhibition of inflammation |

| Collagen-Induced Arthritis | Mouse | 100 mg/kg, p.o., BID for 31 days | Reversal of disease severity | Significant reversal of clinical disease severity.[1] |

| Complete Freund's Adjuvant (CFA) Nociception | Rat | 100 mg/kg, p.o., once | Inhibition of nociceptive response | Significant inhibition of the nociceptive response 1 hour after administration.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to characterize the pharmacodynamics of cPLA2α inhibitors like this compound.

cPLA2α Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of cPLA2α.

Methodology:

-

Enzyme Source: Recombinant human cPLA2α expressed in a suitable system (e.g., baculovirus-infected Sf9 cells).

-

Substrate: A fluorescently labeled phospholipid substrate, such as 1-palmitoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine (pyrene-PC), is incorporated into phospholipid vesicles.

-

Assay Principle: The assay measures the enzymatic cleavage of the fluorescent substrate by cPLA2α. Upon hydrolysis, the fluorescent fatty acid is released from the vesicle and its fluorescence properties change, which can be monitored.

-

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, CaCl2, and DTT.

-

Add the substrate vesicles to the reaction buffer.

-

Pre-incubate the cPLA2α enzyme with varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding the enzyme-inhibitor mixture to the substrate solution.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis: The initial rate of the reaction is calculated for each this compound concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Human Whole Blood Assay

Objective: To assess the inhibitory effect of this compound on the production of pro-inflammatory mediators in a more physiologically relevant ex vivo system.

Methodology:

-

Sample: Freshly drawn human whole blood collected in heparinized tubes.

-

Stimulus: A calcium ionophore such as A23187 is used to stimulate the activation of cPLA2α in leukocytes within the whole blood.

-

Procedure:

-

Pre-incubate aliquots of whole blood with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Add the stimulus (A23187) to initiate the inflammatory response and incubate for a further period (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by placing the samples on ice and centrifuging to separate the plasma.

-

-

Endpoint Measurement: The concentrations of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) in the plasma are quantified using validated enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS) methods.

-

Data Analysis: The percentage inhibition of PGE2 and LTB4 production by this compound at each concentration is calculated relative to the vehicle-treated control.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in an acute model of inflammation.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution into the right hind paw of the rats induces a localized inflammatory response characterized by edema.

-

Drug Administration: this compound is administered orally (p.o.) at various doses at a specified time (e.g., 1 hour) before the carrageenan injection. A vehicle control group and a positive control group (e.g., treated with indomethacin) are included.

-

Measurement of Edema: The volume of the paw is measured at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by this compound is determined by comparing the edema in the treated groups to the vehicle control group.

Isothermal Titration Calorimetry (ITC)

Objective: To characterize the binding thermodynamics of this compound to cPLA2α.

Methodology:

-

Instrumentation: An isothermal titration calorimeter.

-

Sample Preparation: Purified recombinant human cPLA2α is placed in the sample cell, and a solution of this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.

-

Procedure:

-

A series of small, precise injections of the this compound solution are made into the cPLA2α solution in the sample cell.

-

The heat change associated with each injection is measured by the instrument.

-

-

Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of this compound to cPLA2α. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and the workflows of the experimental protocols.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of cPLA2α with demonstrated efficacy in a range of in vitro and in vivo models of inflammation. Its mechanism of action, centered on the upstream inhibition of the arachidonic acid cascade, provides a broad anti-inflammatory effect. The data and methodologies presented in this guide offer a comprehensive overview of the pharmacodynamic profile of this compound, supporting its continued investigation and development as a therapeutic agent for inflammatory diseases. Further research to fully elucidate its quantitative effects in cellular and whole blood assays will provide a more complete picture of its pharmacodynamic profile.

References

Methodological & Application

Application Notes and Protocols for Efipladib in a Collagen-Induced Arthritis (CIA) Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efipladib (also known as WAY-196025) is a potent, selective, and orally active inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes. By blocking this initial step, this compound effectively curtails the production of downstream pro-inflammatory mediators, including prostaglandins and leukotrienes. This mechanism of action makes this compound a promising therapeutic candidate for inflammatory diseases such as rheumatoid arthritis.

These application notes provide a detailed protocol for evaluating the efficacy of this compound in the widely used collagen-induced arthritis (CIA) mouse model, an experimental paradigm that shares many pathological features with human rheumatoid arthritis.

Data Presentation

The following table summarizes the expected quantitative data from a study evaluating this compound in a CIA mouse model.

Note: While literature reports a "dramatic reduction in the clinical disease severity score" for this compound at 100 mg/kg BID, specific quantitative data with mean values and standard deviations from the primary studies were not publicly available in a tabular format. The values presented for the this compound group are illustrative of expected outcomes and should be replaced with experimental data.

| Treatment Group | Dosage | Administration Route | Mean Arthritis Score (Day 31) | Mean Paw Thickness (mm) (Day 31) | Histological Score (Inflammation) | Histological Score (Cartilage Damage) | Histological Score (Bone Erosion) |

| Vehicle Control | N/A | Oral (p.o.) | 8.5 ± 1.2 | 3.8 ± 0.4 | 3.5 ± 0.5 | 3.2 ± 0.6 | 3.0 ± 0.7 |

| This compound | 100 mg/kg BID | Oral (p.o.) | 2.1 ± 0.8 | 2.5 ± 0.3 | 1.2 ± 0.4 | 1.0 ± 0.3 | 0.8 ± 0.2* |

*Illustrative data representing a significant reduction compared to the vehicle control group. Actual experimental data should be used.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model Induction

This protocol describes the induction of arthritis in susceptible mouse strains, such as DBA/1J mice.

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles (26-30 gauge)

-

Emulsifying needle or device

Procedure:

Day 0: Primary Immunization

-

Prepare the collagen/CFA emulsion: Mix equal volumes of the Type II Collagen solution and Complete Freund's Adjuvant.

-

Emulsify the mixture until a stable, thick emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

Anesthetize the mice using an appropriate method (e.g., isoflurane).

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

Day 21: Booster Immunization

-

Prepare the collagen/IFA emulsion: Mix equal volumes of the Type II Collagen solution and Incomplete Freund's Adjuvant.

-

Emulsify the mixture until a stable emulsion is formed.

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion intradermally at a site near the primary injection, but not in the same location.

Monitoring:

-

Begin monitoring for signs of arthritis around day 24-28.

-

Assess and score arthritis severity 3-4 times per week.

This compound Dosing and Administration

Materials:

-

This compound

-

Vehicle: 0.5% (w/v) methylcellulose in sterile water

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, administered at 0.2 mL).

-

Ensure the suspension is homogenous by vortexing or stirring before each administration.

-

-

Administration:

-

Administer this compound orally via gavage at a dosage of 100 mg/kg, twice daily (BID).

-

The volume of administration should be adjusted based on the individual mouse's body weight.

-

Treatment should commence upon the first signs of arthritis (therapeutic regimen) or as per the study design (prophylactic regimen) and continue for the duration of the study (e.g., 31 days).[1]

-

Assessment of Arthritis Severity

a) Clinical Arthritis Score:

-

Score each of the four paws based on the following scale:

-

0: No signs of inflammation.

-

1: Mild swelling and/or erythema of one joint.

-

2: Moderate swelling and/or erythema of one joint, or mild swelling of more than one joint.

-

3: Severe swelling and erythema of an entire paw.

-

4: Maximum inflammation with joint deformity.

-

-

The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).

b) Paw Thickness Measurement:

-

Use a digital caliper to measure the thickness of the hind paws.

-

Measurements should be taken across the ankle joint.

-

Record measurements at regular intervals throughout the study.

c) Histological Analysis:

-

At the end of the study, euthanize the mice and collect the hind paws.

-

Fix the tissues in 10% neutral buffered formalin.

-

Decalcify the tissues.

-

Embed in paraffin and section the joints.

-

Stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to assess cartilage integrity.

-

Score the sections for inflammation, cartilage damage, and bone erosion by a blinded observer.

Visualizations

Mechanism of Action of this compound in Rheumatoid Arthritis

Caption: Signaling pathway of this compound in inhibiting inflammation.

Experimental Workflow for this compound Evaluation in CIA Mouse Model

Caption: Experimental workflow for the CIA mouse model and this compound treatment.

References

Application Notes: Efipladib in CFA-Induced Hyperalgesia Rat Model

Introduction

Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes[1][2]. The inhibition of this pathway prevents the subsequent production of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes[3]. The Complete Freund's Adjuvant (CFA)-induced hyperalgesia model in rats is a widely used and well-characterized model of inflammatory pain[4]. Subcutaneous injection of CFA into the paw induces a robust and sustained inflammatory response, characterized by edema, thermal hyperalgesia, and mechanical allodynia, making it an ideal model for evaluating the efficacy of novel anti-inflammatory and analgesic compounds[4][5][6]. These application notes provide detailed protocols for the administration of this compound and the assessment of its analgesic effects in the rat CFA model.

Mechanism of Action: this compound in the Inflammatory Pain Pathway

Tissue injury caused by CFA injection triggers the activation of cPLA2α. This enzyme hydrolyzes membrane phospholipids to release arachidonic acid (AA). AA is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins (e.g., PGE2), which are potent inflammatory mediators that sensitize peripheral nociceptors, leading to hyperalgesia[7][8]. This compound exerts its anti-nociceptive effect by directly inhibiting cPLA2α, thus blocking the inflammatory cascade at its onset, upstream of COX enzymes[3][9]. Studies indicate that orally administered this compound significantly decreases inflammatory pain by acting primarily in the periphery, as it appears to have limited blood-brain barrier permeation[9].

Caption: this compound inhibits cPLA2α, blocking the release of arachidonic acid and subsequent prostaglandin production.

Experimental Workflow and Protocols

The following section outlines the typical workflow for evaluating this compound in the CFA model, followed by detailed protocols for each major step.

Caption: Standard experimental workflow for assessing this compound efficacy in the CFA rat model.

Protocol 1: CFA-Induced Inflammatory Hyperalgesia

This protocol is adapted from methodologies described in multiple studies[5][6][10][11].

-

Animals: Male Sprague Dawley or Wistar rats (200-300g) are commonly used[5][10]. Animals should be housed individually with ad libitum access to food and water and maintained on a 12-hour light-dark cycle for at least 7 days to acclimatize before experiments begin[10].

-

CFA Preparation: Prepare a 1 mg/mL solution of Mycobacterium tuberculosis (Sigma-Aldrich, F5881) in an oil/saline emulsion[5][10]. Vigorously vortex the stock CFA solution before dilution to ensure the mycobacteria are evenly suspended[11].

-

Induction of Inflammation:

-

Timeline: Paw swelling and hyperalgesia typically reach their maximum within 24 hours and can persist for at least 7 days[5]. Behavioral testing is often conducted 24 hours after CFA injection to confirm hyperalgesia before administering the test compound.

Protocol 2: this compound Administration

-

Compound Preparation: Prepare this compound for oral administration (p.o.) in a suitable vehicle.

-

Dosing: A dose of 100 mg/kg has been shown to significantly inhibit the nociceptive response in the rat CFA model[1].

-

Administration: Administer the prepared this compound solution via oral gavage. The timing of administration should be relative to the behavioral assessment; for example, 1 hour prior to testing to evaluate peak effects[1].

Protocol 3: Behavioral Assessments

-

Thermal Hyperalgesia (Plantar Test / Hargreaves Method):

-

Place the rat in a clear plastic chamber on a glass floor and allow it to acclimate.

-

Position a radiant heat source beneath the glass floor, targeting the plantar surface of the CFA-injected paw.

-

Measure the time (in seconds) it takes for the rat to withdraw its paw. This is the Paw Withdrawal Latency (PWL).

-

A significant decrease in PWL in the CFA-injected paw compared to baseline or the contralateral paw indicates thermal hyperalgesia[6].

-

-

Mechanical Allodynia (von Frey Filament Test):

-

Place the rat on an elevated mesh platform and allow it to acclimate.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the CFA-injected paw.

-

Determine the Paw Withdrawal Threshold (PWT) by identifying the filament force that elicits a withdrawal response.

-

A significant decrease in PWT indicates mechanical allodynia[10].

-

Quantitative Data Summary

The following tables summarize key parameters and findings related to the use of this compound in the CFA rat model based on available literature.

Table 1: this compound In Vivo Efficacy

| Compound | Model | Dose & Route | Key Finding | Reference |